A Comprehensive Technical Guide to the Solubility of 4-Methoxyphenylacetic Acid in Organic Solvents
A Comprehensive Technical Guide to the Solubility of 4-Methoxyphenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of 4-Methoxyphenylacetic acid (4-MPAA) in a wide range of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug formulation, and various chemical processes. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a visual workflow to aid in experimental design.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like 4-Methoxyphenylacetic acid, its solubility is influenced by several factors including the polarity of the solvent, temperature, and the presence of functional groups in both the solute and solvent that can engage in intermolecular interactions such as hydrogen bonding.[1][2] As a general principle, "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2] 4-MPAA possesses both polar (carboxylic acid) and moderately polar (methoxyphenyl) moieties, leading to a nuanced solubility profile across different solvent classes.
Quantitative Solubility Data
The solubility of 4-Methoxyphenylacetic acid has been determined in numerous organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for solvent selection in experimental and industrial settings.
Table 1: Solubility of 4-Methoxyphenylacetic Acid in Common Organic Solvents at 25°C [3]
| Solvent Class | Solvent Name | Solubility (g/L) |
| Alcohols | Methanol | 690.36 |
| Ethanol | 567.64 | |
| Isopropanol | 518.47 | |
| 1-Methoxy-2-propanol | 467.6 | |
| Amides | Formamide | 475.53 |
| Ketones | Cyclopentanone | 176.76 |
| 2-Pentanone | 125.33 | |
| 3-Pentanone | 78.76 | |
| Ethers | Cyclopentyl methyl ether | 120.71 |
| Diethyl ether | 116.17 | |
| Anisole | 105.01 | |
| Esters | gamma-Butyrolactone | 190.38 |
| Dimethyl carbonate | 77.22 | |
| Aromatics | Pyridine | 142.51 |
| m-Xylene | 35.07 | |
| Chlorobenzene | 34.26 | |
| p-Xylene | 23.12 | |
| Aldehydes | Furfural | 174.41 |
| Alkanes | n-Octane | 1.59 |
Table 2: Aqueous Solubility of 4-Methoxyphenylacetic Acid
| Temperature (°C) | Solubility (g/L) | Reference |
| 20 | 6.0 | [4][5][6] |
| 25 | 18.0 (mg/mL) | [7][8] |
| 28 | 3.746 | [9] |
Note: The significant variation in reported aqueous solubility may be attributable to differences in experimental methods, pH, and the crystalline form of the 4-Methoxyphenylacetic acid used.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are contingent on robust experimental design. The following section details a common and reliable method for determining the solubility of a solid compound like 4-Methoxyphenylacetic acid in an organic solvent.
The Saturated Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][10][11]
Materials:
-
4-Methoxyphenylacetic acid (solid)
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Appropriate analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution: An excess amount of solid 4-Methoxyphenylacetic acid is added to a known volume of the solvent in a sealed flask or vial. The excess solid ensures that the solution reaches saturation.[10]
-
Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[8][11]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining particulate matter.[8]
-
Quantification: The concentration of 4-Methoxyphenylacetic acid in the clear, saturated filtrate is then determined using a suitable analytical method.
-
UV-Vis Spectroscopy: A calibration curve is first generated using standard solutions of 4-MPAA of known concentrations. The absorbance of the saturated filtrate is then measured, and its concentration is determined from the calibration curve.[8]
-
High-Performance Liquid Chromatography (HPLC): This method is particularly useful for its ability to separate the analyte from any potential impurities. A calibration curve is prepared, and the concentration of the sample is determined by comparing its peak area to the standards.[12]
-
-
Calculation: The solubility is expressed as the concentration of 4-Methoxyphenylacetic acid in the saturated solution (e.g., in g/L or mg/mL).
Below is a graphical representation of the experimental workflow for the shake-flask method.
Logical Relationships in Solubility Prediction
While experimental determination provides the most accurate solubility data, predictive models can offer valuable insights during the early stages of research and development. The solubility of a compound like 4-Methoxyphenylacetic acid is governed by a balance of its lipophilic (methoxybenzene group) and hydrophilic (carboxylic acid group) characteristics. A simplified logical relationship for predicting solubility is presented below.
This diagram illustrates that the hydrophilic carboxylic acid group promotes solubility in polar solvents, while the more lipophilic methoxybenzene portion would favor interaction with non-polar solvents. The overall solubility in a given solvent is a result of the interplay between these competing characteristics.
Conclusion
This technical guide provides a centralized resource for understanding the solubility of 4-Methoxyphenylacetic acid in organic solvents. The compiled quantitative data, detailed experimental protocols, and illustrative diagrams are intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound. The provided information facilitates informed solvent selection, aids in the design of robust experimental procedures, and offers a foundational understanding of the principles governing the solubility of 4-Methoxyphenylacetic acid.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. chem.ws [chem.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
